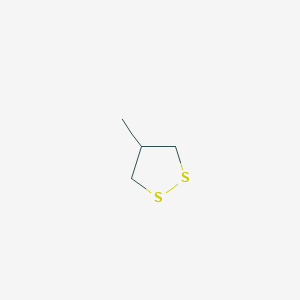
1,2-Dithiolane, 4-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiolane, 4-methyl is a five-membered heterocyclic compound containing a disulfide bond. Its molecular formula is C4H8S2, and it has a molecular weight of 120.236 g/mol . This compound is known for its unique chemical properties, which arise from the geometric constraints imposed on the sulfur-sulfur bond within the ring structure .
Méthodes De Préparation
1,2-Dithiolane, 4-methyl can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-bis-tert-butylthioethers with bromine under mild conditions. This reaction proceeds via a sulfonium-mediated ring-closure mechanism . Another method involves the reversible ring-opening polymerization (ROP) of cyclic 1,2-dithiolanes, which can be triggered by several methodologies such as light (photopolymerization), heat (thermal polymerization), base/thiolate (anionic polymerization), and acid (cationic polymerization) .
Analyse Des Réactions Chimiques
1,2-Dithiolane, 4-methyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dithiolane, 4-methyl has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Dithiolane, 4-methyl involves the dynamic covalent nature of its disulfide bond. This bond can readily exchange with thiols, allowing for reversible polymerization and depolymerization processes . In biological systems, the compound can inhibit thioredoxin reductase by interacting with the enzyme’s active site, leading to the disruption of cellular redox homeostasis .
Comparaison Avec Des Composés Similaires
1,2-Dithiolane, 4-methyl can be compared with other similar compounds such as:
Thioctic acid: Another cyclic disulfide that exhibits reversible polymerization capabilities.
Asparagusic acid: A naturally occurring 1,2-dithiolane compound with similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Propriétés
Numéro CAS |
5337-68-8 |
|---|---|
Formule moléculaire |
C4H8S2 |
Poids moléculaire |
120.2 g/mol |
Nom IUPAC |
4-methyldithiolane |
InChI |
InChI=1S/C4H8S2/c1-4-2-5-6-3-4/h4H,2-3H2,1H3 |
Clé InChI |
DAOKINZLHVIYQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CSSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




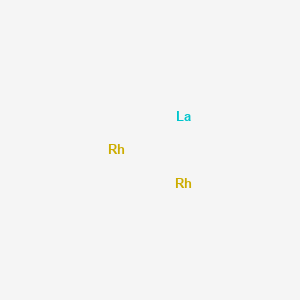
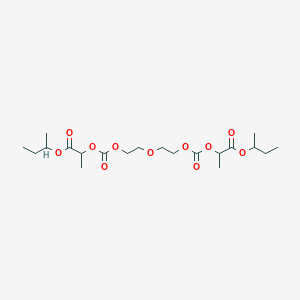
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
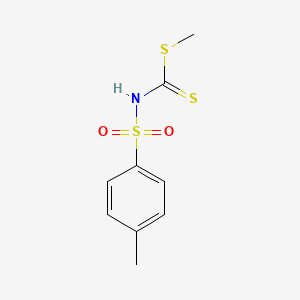
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
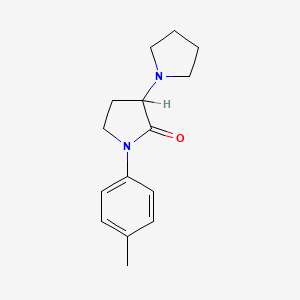
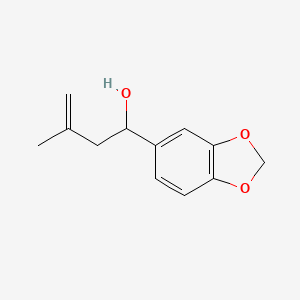

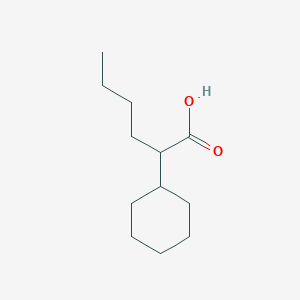
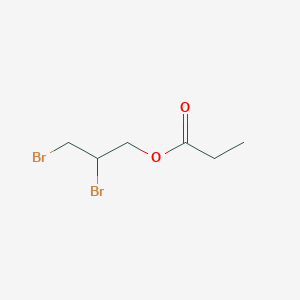
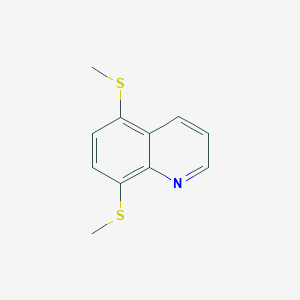
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
